molecular formula C9H11NO4 B063444 4,5-Dimethoxypyridin-3-yl acetate CAS No. 192571-85-0

4,5-Dimethoxypyridin-3-yl acetate

Cat. No.: B063444
CAS No.: 192571-85-0
M. Wt: 197.19 g/mol
InChI Key: LIJFBIWOENIDOZ-UHFFFAOYSA-N
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Description

4,5-Dimethoxypyridin-3-yl acetate (CAS No. 17747-43-2) is a pyridine derivative characterized by methoxy substituents at positions 4 and 5 of the pyridine ring and an acetylated hydroxyl group at position 2. Its acetate group contributes to improved solubility in organic solvents compared to non-acetylated analogs, making it a versatile intermediate in heterocyclic chemistry .

Properties

CAS No.

192571-85-0

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(4,5-dimethoxypyridin-3-yl) acetate

InChI

InChI=1S/C9H11NO4/c1-6(11)14-8-5-10-4-7(12-2)9(8)13-3/h4-5H,1-3H3

InChI Key

LIJFBIWOENIDOZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C(=CN=C1)OC)OC

Canonical SMILES

CC(=O)OC1=C(C(=CN=C1)OC)OC

Synonyms

3-Pyridinol,4,5-dimethoxy-,acetate(ester)(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dimethoxypyridin-3-yl) Acetate typically involves the reaction of 4,5-dimethoxypyridine with acetic anhydride. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate acetylated product, which is then purified to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of (4,5-dimethoxypyridin-3-yl) Acetate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

(4,5-dimethoxypyridin-3-yl) Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

(4,5-dimethoxypyridin-3-yl) Acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4,5-dimethoxypyridin-3-yl) Acetate involves its interaction with specific molecular targets. The methoxy groups and the acetate moiety play crucial roles in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, thereby modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4,5-dimethoxypyridin-3-yl acetate are best contextualized against related pyridine derivatives. Below is a comparative analysis based on similarity scores, substituent patterns, and physicochemical properties (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name CAS No. Similarity Score Key Structural Differences Functional Implications
This compound 17747-43-2 Reference (1.00) Methoxy (4,5), acetate (3) High solubility in polar solvents
Ethyl 2-(pyridin-3-yloxy)acetate 1219102-40-5 0.84 Ethoxyacetate substituent at position 3 Enhanced lipophilicity
[Compound 192571-85-0] 192571-85-0 0.98 Methyl group at position 2 Increased steric hindrance
tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate 1142191-79-4 0.89* tert-Butyl carbamate at position 3 Improved stability under acidic conditions
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate N/A 0.81** Pyrimidine core with thietanyl and thio groups Broader bioactivity potential

Notes:

  • *Similarity scores are derived from structural alignment algorithms (e.g., Tanimoto index) .
  • **This compound (from ) is a pyrimidine analog but included for functional group comparison.

Key Findings:

Substituent Effects :

  • The acetate group in this compound enhances its solubility compared to ethyl or tert-butyl esters (e.g., Ethyl 2-(pyridin-3-yloxy)acetate), which prioritize lipophilicity .
  • The tert-butyl carbamate derivative (CAS 1142191-79-4) exhibits superior hydrolytic stability due to steric protection of the carbamate group, making it preferable for prolonged storage .

Bioactivity Potential: Pyrimidine analogs like Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate demonstrate broader pharmacological activity due to sulfur-containing substituents, though their synthesis complexity is higher .

Synthetic Utility: Compounds with high similarity scores (>0.95, e.g., 192571-85-0) retain the pyridine core but differ in minor substituents, enabling modular synthesis of targeted derivatives .

Notes

  • methyl) critically influence reaction pathways.

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